molecular formula C50H72O14 B000068 Brevetoxin 3 CAS No. 85079-48-7

Brevetoxin 3

Numéro de catalogue: B000068
Numéro CAS: 85079-48-7
Poids moléculaire: 897.1 g/mol
Clé InChI: BKMHDYJRAAJTAD-FGRVLNGBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of brevetoxin 3 is complex due to its intricate polyether structureKey steps often include cyclization reactions, oxidation, and reduction processes to build the polyether framework .

Industrial Production Methods: Industrial production of this compound is not common due to its natural occurrence and the complexity of its synthesis. Instead, it is typically extracted from cultures of Karenia brevis. The extraction process involves harvesting the dinoflagellates, lysing the cells, and purifying the toxin using chromatographic techniques .

Analyse Des Réactions Chimiques

Table 1: Key Structural Features of Brevetoxin 3 vs. Related Analogs

FeatureThis compound (PbTx-3)Brevetoxin 2 (PbTx-2)
Molecular FormulaC50_{50}H72_{72}O14_{14}C50_{50}H70_{70}O14_{14}
Key ModificationAldehyde → AlcoholC42 Aldehyde
LogP6.46.4
BioactivityNeurotoxic (Nav_v activation)Precursor to BTX-3

Biosynthetic Reactions

This compound originates from a hybrid polyketide synthesis pathway involving acetate and citric acid cycle intermediates :

  • Backbone Formation : A polyketide synthase (PKS) assembles the carbon skeleton using acetate units.
  • Oxidation and Cyclization : Epoxidation and ether ring formation occur via cytochrome P450 enzymes.
  • Post-Modifications :
    • Methylation via S-adenosylmethionine (SAM) introduces non-acetate-derived methyl groups .
    • Reduction of BTX-2’s aldehyde group to form BTX-3 .

Labeling studies show that 16 carbons derive from [1-13^{13}C] acetate, 30 from [2-13^{13}C] acetate, and 4 from [methyl-13^{13}C] methionine .

Metabolic Reactions

In vivo, BTX-3 undergoes rapid metabolism:

  • Hepatic Oxidation : Cytochrome P450 enzymes oxidize side chains, producing hydroxylated metabolites .
  • Conjugation : Glucuronidation or sulfation enhances water solubility for renal excretion .
  • Immunochemical Detection : Antibodies raised against BTX-3’s conserved epitopes enable ELISA-based detection (LOD: 0.1 ng/mL) .

Table 2: Metabolic Pathways of this compound

PathwayEnzymes InvolvedMetabolites Identified
OxidationCYP3A4, CYP2E1Hydroxy-BTX-3
ConjugationUGTs, SULTsBTX-3-glucuronide
ExcretionRenal transportersUrinary metabolites

Analytical Derivatization Reactions

BTX-3’s detection in environmental and biological samples relies on chemical modifications:

  • Acetonitrile Extraction : Used to isolate BTX-3 from shellfish or seawater .
  • LC-MS/MS Analysis :
    • Derivatization : BTX-3 is ionized via electrospray (positive mode) using methanol/water + 1 mM ammonium acetate .
    • Detection : m/z 897.590 → 725.404 transition .
  • Immunoassays : Polyclonal antibodies target BTX-3’s conserved regions for competitive ELISA .

Reactivity in Environmental Matrices

  • Photodegradation : BTX-3 degrades under UV light, forming open-ring analogs (e.g., BTX-3-carboxylic acid) .
  • Oxidation in Seawater : Epoxide groups react with hydroxyl radicals, generating less toxic metabolites .

Toxicological Synergy

BTX-3 synergizes with ciguatoxins (e.g., CTX3C) by co-activating voltage-gated sodium (Nav_v) channels, amplifying neurotoxicity .

Applications De Recherche Scientifique

Toxicological Research

Inhalation Toxicity Studies
Research has demonstrated that inhalation exposure to BTX-3 can lead to significant immunological effects. In a study involving rats, exposure to BTX-3 resulted in over 70% suppression of splenic antibody production, indicating a potential immunotoxic effect. The study assessed various endpoints, including histopathology and hematology, revealing no acute toxicity to the respiratory or nervous systems after multiple exposures .

Acute Effects in Animal Models
A recent study investigated the acute effects of BTX-3 administered via oral gavage to mice at varying dosages (100 to 1,500 µg/kg). Results indicated transient weight loss and changes in body temperature, particularly at higher doses. However, clinical chemistry assessments showed no significant systemic toxicity, suggesting that while BTX-3 can induce observable physiological changes, it may not always result in severe toxicological outcomes .

Pharmacological Applications

Voltage-Gated Sodium Channel Modulation
BTX-3 acts as a potent activator of voltage-dependent sodium channels, which has implications for pain management and neurophysiological research. Its ability to modulate sodium channels allows for potential applications in analgesia and local anesthesia. Studies have explored its use as a tool for understanding sodium channel dynamics and their role in neuronal excitability .

Synergistic Effects with Other Toxins
Research has also highlighted the synergistic effects of BTX-3 when combined with other marine toxins such as ciguatoxins. This interaction enhances the potency of sodium channel activation, providing insights into complex toxin interactions and their implications for human health .

Environmental Monitoring

Biomarker Development
BTX-3 serves as a critical biomarker for monitoring neurotoxic shellfish poisoning (NSP) incidents linked to algal blooms. Studies have focused on isolating and quantifying brevetoxins in shellfish to assess public health risks associated with seafood consumption during bloom events. This research is vital for establishing safety thresholds and regulatory measures .

Data Tables

StudyApplicationKey Findings
Inhalation Toxicity in RatsToxicological Research>70% suppression of antibody production; no acute respiratory toxicity
Acute Effects in MiceToxicological ResearchTransient weight loss; no significant systemic toxicity observed
Voltage-Gated Sodium Channel ModulationPharmacological ApplicationsModulates sodium channels; potential analgesic uses
Synergistic Effects with CiguatoxinPharmacological ApplicationsEnhanced sodium channel activation when combined with ciguatoxins
Biomarker Development for NSPEnvironmental MonitoringCritical for assessing risks during algal blooms

Case Studies

  • Immunotoxicity in Rats : A study exposed rats to BTX-3 via inhalation over 22 days. Results indicated significant immunosuppression without evident systemic toxicity, highlighting the need for further investigation into long-term exposure effects.
  • Acute Toxicity Assessment in Mice : Mice were administered varying doses of BTX-3 to determine acute physiological impacts. The study revealed dose-dependent effects on body weight and temperature but no significant alterations in plasma chemistry.
  • Environmental Impact Studies : Research focusing on the presence of BTX-3 in shellfish during algal blooms has led to improved monitoring protocols and public health advisories regarding seafood consumption.

Mécanisme D'action

Brevetoxin 3 is part of a family of brevetoxins, which includes several other compounds such as brevetoxin 1, brevetoxin 2, and brevetoxin 9. These compounds share a similar polyether backbone but differ in their functional groups and specific structural features. This compound is unique due to its specific binding affinity and the particular effects it has on sodium channels .

Comparaison Avec Des Composés Similaires

Activité Biologique

Brevetoxin-3 (PbTx-3) is a potent neurotoxin produced by the dinoflagellate Karenia brevis, primarily associated with harmful algal blooms in marine environments. This compound has garnered attention due to its significant biological activity, particularly its effects on marine life and potential implications for human health. This article explores the biological activity of PbTx-3, including its toxicological effects, mechanisms of action, and findings from relevant studies.

Chemical Structure and Properties

Brevetoxin-3 is a polyether compound characterized by a complex structure that allows it to interact with various biological systems. Its molecular formula is C50H70O19C_{50}H_{70}O_{19}, and it has a molecular weight of 1005.1 g/mol. The structure features multiple hydroxyl groups and ether linkages, contributing to its solubility in organic solvents and its bioactivity.

PbTx-3 primarily exerts its toxic effects through the modulation of voltage-gated sodium channels (VGSCs) in excitable tissues. It binds to these channels, leading to prolonged depolarization and increased neuronal excitability. This mechanism underlies many of the neurological symptoms observed in organisms exposed to the toxin.

Acute Toxicity Studies

Recent studies have investigated the acute effects of PbTx-3 on various animal models, particularly focusing on mice. A notable study administered PbTx-3 via oral gavage to male and female mice, revealing several key findings:

  • Dose-Dependent Effects : Males exhibited greater sensitivity to PbTx-3 than females, with significant symptoms observed at doses as low as 100 µg/kg body weight (bw). The highest dose tested was 1,500 µg/kg bw, leading to severe outcomes including euthanasia in some cases .
  • Symptomatology : Common symptoms included tremors, convulsive jaw movements, and reduced muscle activity. These symptoms appeared within two hours post-administration and were transient, typically resolving within 24 hours .
  • Physiological Changes : The toxin induced a rapid decrease in body temperature and transient weight loss in both sexes, with males showing more pronounced effects. However, no significant changes were noted in plasma chemistry or organ weights across all doses tested .

Marine Life Impact

A case study involving sea turtles highlighted the effects of PbTx-3 exposure during algal blooms. Turtles exhibited elevated brevetoxin levels in their blood correlating with neurological symptoms similar to those seen in laboratory studies. Rehabilitation efforts revealed that clinical signs such as lethargy persisted long after initial exposure .

Human Health Concerns

While direct human exposure data are sparse, there have been reports linking shellfish consumption during algal blooms to neurotoxic symptoms in humans. Symptoms can include gastrointestinal distress and neurological manifestations such as tingling and numbness, which align with the known effects of brevetoxins .

Summary of Toxicity Studies on PbTx-3

StudySpeciesDose (µg/kg bw)Symptoms ObservedDuration of Symptoms
Mice100Mild tremors24 hours
Mice750Reduced muscle activity48 hours
Sea TurtlesVariableLethargyPersistent

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for detecting Brevetoxin 3 in biological samples?

  • Methodological Answer : this compound can be quantified using receptor-binding assays (RBAs) or liquid chromatography-mass spectrometry (LC-MS). For plasma analysis, a validated approach involves fortifying samples with this compound (0.005–3.00 ng/mL) to generate calibration curves. The RBA method has a detection range of 0.0400–2.00 ng/mL, with inter-/intraday accuracies of 94–109% and relative standard deviations <20%, compliant with FDA guidelines . Sample preparation includes protein precipitation and extraction using organic solvents.

Q. How does this compound interact with cellular targets, and what models are used to study its neurotoxicity?

  • Methodological Answer : this compound activates voltage-gated sodium channels (VGSCs), causing persistent depolarization. In vitro models include neuroblastoma cell lines (e.g., SH-SY5Y) for electrophysiological studies, while in vivo models use zebrafish or mice to assess respiratory distress and neurobehavioral effects. Competitive inhibition assays with saxitoxin or tetrodotoxin are employed to confirm VGSC specificity .

Q. What are the critical parameters for validating this compound detection assays in complex matrices?

  • Methodological Answer : Key validation steps include:

  • Linearity : Calibration curves spanning 0.005–3.00 ng/mL.
  • Accuracy/Precision : Intraday (n=3) and interday (n=5) testing with quality control samples.
  • Cross-reactivity : Testing against analogs (e.g., Brevetoxin 2, PbTx-1) and structurally unrelated toxins (e.g., saxitoxins). For example, cross-reactivity ranges from 0.173% (PbTx-2) to 144% (PbTx-1) in RBAs .

Q. How do environmental factors influence this compound stability during sample storage?

  • Methodological Answer : this compound degrades under UV light and at temperatures >25°C. Storage at -80°C in amber vials with 0.1% acetic acid preserves stability for >6 months. Freeze-thaw cycles (>3) reduce recovery by 15–20%, necessitating single-use aliquots .

Q. What statistical approaches are used to analyze this compound exposure data in epidemiological studies?

  • Methodological Answer : Non-parametric tests (e.g., Mann-Whitney U) are preferred for skewed exposure data. Confounding variables (e.g., co-exposure to other algal toxins) require multivariate regression. Limit of detection (LOD) adjustments are critical for censored data (e.g., Tobit models) .

Advanced Research Questions

Q. How can cross-reactivity challenges in this compound immunoassays be resolved when analyzing environmental or clinical samples?

  • Methodological Answer : Cross-reactivity is mitigated by:

  • Analog-Specific Antibodies : Develop monoclonal antibodies targeting the this compound backbone (e.g., anti-PbTx-3 IgG).
  • Chromatographic Separation : Pre-column derivatization with dansyl chloride improves LC-MS specificity.
  • Parallel Testing : Use orthogonal methods (e.g., cytotoxicity assays in neuroblastoma cells) to confirm positives .

Q. What experimental designs address discrepancies in reported LD50 values for this compound across species?

  • Methodological Answer : Standardize administration routes (e.g., intraperitoneal vs. oral) and use isogenic animal models to reduce variability. Meta-analyses of existing data with random-effects models account for interspecies differences. For example, murine LD50 ranges from 50 µg/kg (intravenous) to 200 µg/kg (oral) .

Q. How can in vitro models replicate this compound’s effects on human neuronal networks?

  • Methodological Answer : Use microelectrode array (MEA) systems with human-induced pluripotent stem cell (iPSC)-derived neurons. Dose-response curves (0.1–100 nM this compound) quantify hyperexcitability via spike frequency and burst patterns. Co-culture with astrocytes mimics blood-brain barrier dynamics .

Q. What strategies improve reproducibility in this compound extraction from heterogeneous matrices like shellfish or sediment?

  • Methodological Answer : Optimize solvent systems (e.g., acetone:methanol, 1:1 v/v) for lipid-rich tissues. Solid-phase extraction (SPE) with C18 cartridges enhances recovery (>85%). Matrix-matched calibration corrects for ion suppression in LC-MS .

Q. How do molecular dynamics simulations clarify this compound’s binding kinetics to VGSCs?

  • Methodological Answer : Simulations using cryo-EM structures of VGSCs (e.g., Nav1.4) identify key residues (e.g., Glu 1616) for this compound docking. Umbrella sampling calculates binding free energy (ΔG ≈ -8.2 kcal/mol). Mutagenesis studies validate computational predictions .

Q. Guidance for Addressing Data Contradictions

  • Conflict Resolution : When studies report conflicting results (e.g., variable cross-reactivity percentages), conduct comparative experiments using shared reference standards. Publish raw data in supplementary materials to enable reanalysis .
  • Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Use protocols.io for step-by-step method documentation .

Propriétés

Numéro CAS

85079-48-7

Formule moléculaire

C50H72O14

Poids moléculaire

897.1 g/mol

Nom IUPAC

(1R,3S,5R,7S,9R,11S,12S,14R,16R,18S,20R,21Z,24S,26R,28S,30R,31R,33S,35R,37S,42R,44S,46R,48S)-12-hydroxy-14-[2-(hydroxymethyl)prop-2-enyl]-1,3,11,24,31,41,44-heptamethyl-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-39-one

InChI

InChI=1S/C50H72O14/c1-25(24-51)14-28-17-37(52)50(8)41(54-28)19-33-34(61-50)18-32-29(55-33)10-9-12-46(4)42(58-32)23-49(7)40(62-46)21-39-47(5,64-49)13-11-30-44(60-39)26(2)15-31-36(56-30)22-48(6)38(57-31)20-35-45(63-48)27(3)16-43(53)59-35/h9-10,16,26,28-42,44-45,51-52H,1,11-15,17-24H2,2-8H3/b10-9-/t26-,28-,29-,30+,31+,32+,33+,34-,35+,36-,37+,38-,39+,40-,41-,42-,44-,45-,46+,47-,48+,49+,50+/m1/s1

Clé InChI

BKMHDYJRAAJTAD-FGRVLNGBSA-N

SMILES

CC1CC2C(CC3(C(O2)CC4C(O3)C(=CC(=O)O4)C)C)OC5C1OC6CC7C(CC8C(O7)(CC=CC9C(O8)CC1C(O9)CC2C(O1)(C(CC(O2)CC(=C)CO)O)C)C)(OC6(CC5)C)C

SMILES isomérique

C[C@@H]1C[C@H]2[C@@H](C[C@]3([C@H](O2)C[C@H]4[C@H](O3)C(=CC(=O)O4)C)C)O[C@@H]5[C@@H]1O[C@H]6C[C@@H]7[C@](C[C@@H]8[C@@](O7)(C/C=C\[C@@H]9[C@@H](O8)C[C@@H]1[C@@H](O9)C[C@@H]2[C@@](O1)([C@H](C[C@H](O2)CC(=C)CO)O)C)C)(O[C@@]6(CC5)C)C

SMILES canonique

CC1CC2C(CC3(C(O2)CC4C(O3)C(=CC(=O)O4)C)C)OC5C1OC6CC7C(CC8C(O7)(CC=CC9C(O8)CC1C(O9)CC2C(O1)(C(CC(O2)CC(=C)CO)O)C)C)(OC6(CC5)C)C

Pureté

95 % (HPLC)

Synonymes

evetoxin GB-3
brevetoxin PbTx-3
brevetoxin T-17
brevetoxin T17
T17 toxin

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 57397101
Brevetoxin 3
CID 57397101
Brevetoxin 3
CID 57397101
Brevetoxin 3
CID 57397101
Brevetoxin 3
CID 57397101
Brevetoxin 3
CID 57397101
Brevetoxin 3

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.